

# An In-depth Technical Guide to $^{177}\text{Lu}$ -AB-3PRGD2 and Targeted Radionuclide Therapy

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## Compound of Interest

Compound Name: AB-3PRGD2

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## Executive Summary

Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering the potential to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This guide focuses on a promising agent in this class,  $^{177}\text{Lu}$ -**AB-3PRGD2**, a radiopharmaceutical designed to target integrin  $\alpha\beta3$ , a protein highly expressed on various tumor cells and neovasculature. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth technical overview of  $^{177}\text{Lu}$ -**AB-3PRGD2**, including its mechanism of action, key experimental data, and detailed protocols relevant to its development and evaluation.

## Introduction to Targeted Radionuclide Therapy

Targeted radionuclide therapy is a form of molecularly targeted therapy that uses a radioactive isotope (radionuclide) attached to a targeting molecule (e.g., a peptide or antibody) to selectively deliver radiation to cancer cells.[1][2] The targeting molecule binds to specific receptors or antigens overexpressed on the surface of tumor cells, leading to the internalization or localized accumulation of the radiopharmaceutical.[3] The emitted radiation, which can be in the form of alpha particles, beta particles, or Auger electrons, then induces DNA damage and cell death in the targeted cancer cells and potentially in neighboring tumor cells through a "bystander effect".[1][4]

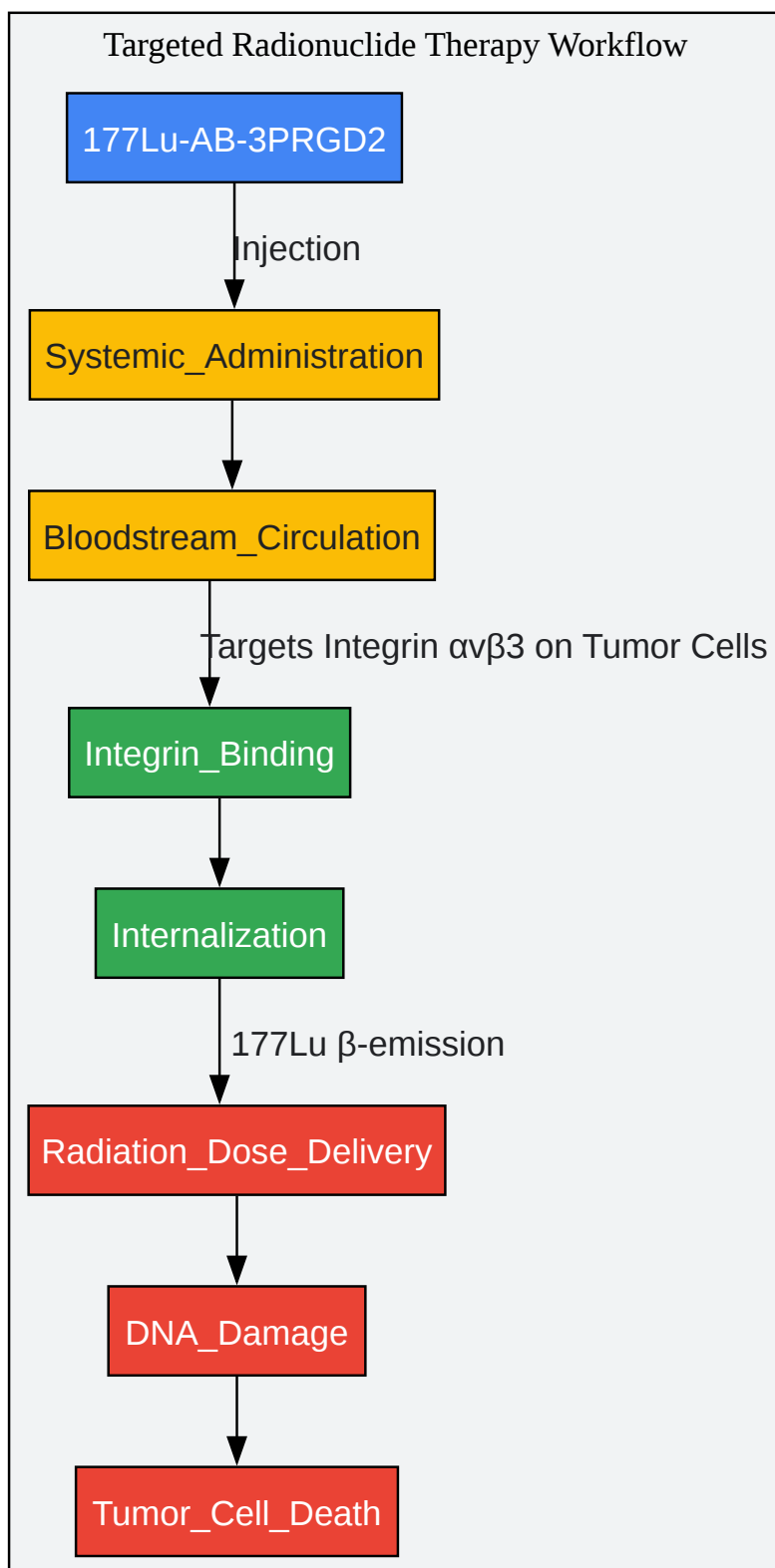
Lutetium-177 ( $^{177}\text{Lu}$ ) is a commonly used radionuclide in TRT due to its favorable physical properties, including a half-life of 6.73 days and the emission of both beta particles for therapy and gamma photons for imaging.[5]

## **$^{177}\text{Lu}$ -AB-3PRGD2: A Novel Integrin $\alpha\text{v}\beta 3$ -Targeting Agent**

$^{177}\text{Lu}$ -**AB-3PRGD2** is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) chelated with  $^{177}\text{Lu}$ .[6] The RGD motif serves as the targeting vector, specifically binding to integrin  $\alpha\text{v}\beta 3$ .[6] The "AB" designation refers to the inclusion of an albumin-binding moiety, which is designed to improve the agent's pharmacokinetic profile by extending its circulation time in the blood.[7]

### **Mechanism of Action**

The primary mechanism of action of  $^{177}\text{Lu}$ -**AB-3PRGD2** involves the high-affinity binding of the RGD peptide to integrin  $\alpha\text{v}\beta 3$ , which is overexpressed on the surface of various tumor cells and activated endothelial cells in the tumor neovasculature.[6][8] Following this targeted delivery, the beta emissions from the  $^{177}\text{Lu}$  radionuclide induce cytotoxic effects, primarily through the generation of double-strand DNA breaks, leading to tumor cell death.[6]



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Caption: Workflow of 177Lu-**AB-3PRGD2** Targeted Radionuclide Therapy.

## Preclinical and Clinical Data

### Quantitative Preclinical Data

Preclinical studies in U87MG human glioblastoma tumor-bearing nude mice have demonstrated the promising in vivo characteristics of  $^{177}\text{Lu}$ -labeled RGD peptides. The following tables summarize key quantitative data from these studies.

Table 1: Biodistribution of  $^{177}\text{Lu}$ -3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)[9]

Organ/Tissue	1 h	4 h	24 h	72 h
Blood	$2.15 \pm 0.38$	$0.98 \pm 0.21$	$0.15 \pm 0.04$	$0.03 \pm 0.01$
Heart	$1.01 \pm 0.15$	$0.51 \pm 0.09$	$0.11 \pm 0.03$	$0.02 \pm 0.01$
Lung	$1.98 \pm 0.31$	$1.02 \pm 0.18$	$0.25 \pm 0.06$	$0.05 \pm 0.01$
Liver	$2.54 \pm 0.42$	$1.89 \pm 0.35$	$0.78 \pm 0.19$	$0.21 \pm 0.05$
Spleen	$0.89 \pm 0.14$	$0.55 \pm 0.11$	$0.18 \pm 0.04$	$0.04 \pm 0.01$
Kidney	$4.18 \pm 1.08$	$3.13 \pm 0.59$	$1.21 \pm 0.28$	$0.32 \pm 0.07$
Stomach	$0.78 \pm 0.13$	$0.51 \pm 0.10$	$0.15 \pm 0.04$	$0.03 \pm 0.01$
Intestine	$5.16 \pm 0.48$	$4.15 \pm 1.12$	$1.54 \pm 0.37$	$0.39 \pm 0.09$
Muscle	$0.88 \pm 0.14$	$0.45 \pm 0.08$	$0.10 \pm 0.02$	$0.02 \pm 0.01$
Bone	$1.21 \pm 0.20$	$0.89 \pm 0.16$	$0.35 \pm 0.08$	$0.08 \pm 0.02$
Tumor	$6.03 \pm 0.65$	$4.62 \pm 1.44$	$3.55 \pm 1.08$	$1.22 \pm 0.18$

Table 2: Tumor-to-Normal Tissue Ratios of  $^{177}\text{Lu}$ -3PRGD2[9]

Tissue	1 h	4 h	24 h	72 h
Tumor/Blood	2.81 ± 0.53	4.71 ± 1.52	23.67 ± 6.89	40.67 ± 11.23
Tumor/Muscle	6.85 ± 1.21	10.27 ± 3.32	35.50 ± 9.87	61.00 ± 14.32
Tumor/Liver	2.37 ± 0.45	2.44 ± 0.81	4.55 ± 1.32	5.81 ± 1.42
Tumor/Kidney	1.44 ± 0.38	1.48 ± 0.49	2.93 ± 0.85	3.81 ± 0.92

A maximum tolerated dose (MTD) study in nude mice determined that the MTD of <sup>177</sup>Lu-3PRGD2 was greater than 111 MBq.[10] Therapeutic efficacy studies in the U87MG tumor model showed that <sup>177</sup>Lu-3PRGD2 significantly delayed tumor growth compared to saline controls.[10]

## Clinical Data

A first-in-human, open-label, non-controlled, non-randomized Phase 1 study of <sup>177</sup>Lu-**AB-3PRGD2** has been conducted to assess its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[4][11]

Table 3: Dosimetry Results from Phase 1 Study of <sup>177</sup>Lu-**AB-3PRGD2**[4][11]

Organ/Parameter	Absorbed Dose (mGy/MBq)
Red Bone Marrow	0.157 ± 0.032
Kidneys	0.684 ± 0.132
Bladder Wall	1.852 ± 1.047
Liver	0.315 ± 0.068
Spleen	0.452 ± 0.091
Whole-body Effective Dose (mSv/MBq)	0.251 ± 0.047

The estimated blood half-life of <sup>177</sup>Lu-**AB-3PRGD2** was 2.85 ± 2.17 hours.[4] The study reported no adverse events over grade 3, indicating a favorable safety profile at the administered dose.[4][11]

An ongoing clinical trial (NCT06375564) is further evaluating the efficacy and safety of **<sup>177</sup>Lu-AB-3PRGD2** in patients with various solid tumors expressing integrin  $\alpha\beta3$ .<sup>[7]</sup><sup>[12]</sup>

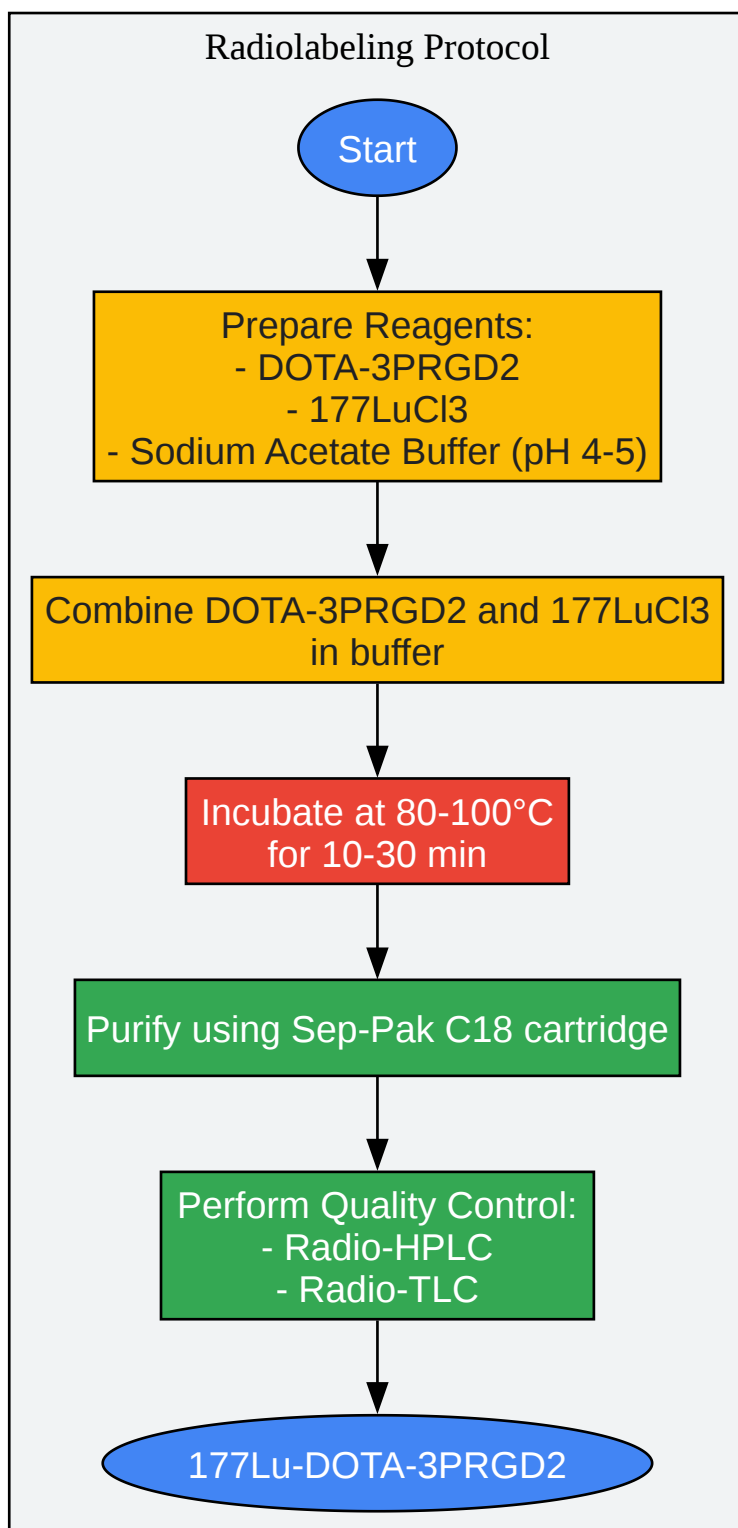
Table 4: Overview of Clinical Trial NCT06375564<sup>[12]</sup>

Parameter	Description
Status	Recruiting
Phase	Phase 1
Primary Outcome	Objective Response Rate (ORR) per RECIST 1.1
Secondary Outcome	Incidence of Treatment-Related Adverse Events (CTCAE v5.0)
Intervention	2.96 GBq (80 mCi) of <sup>177</sup> Lu-AB-3PRGD2 intravenously every 6 weeks for up to 4 cycles
Eligibility	Adults with unresectable or metastatic refractory solid tumors with positive <sup>68</sup> Ga-RGD PET/CT

## Experimental Protocols

### Radiolabeling of DOTA-3PRGD2 with <sup>177</sup>Lu

This protocol describes a general method for the radiolabeling of a DOTA-conjugated peptide with Lutetium-177.



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